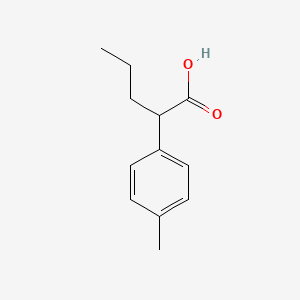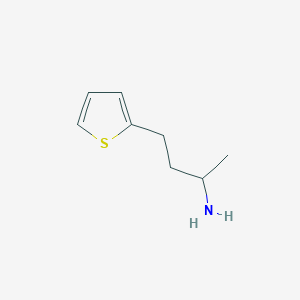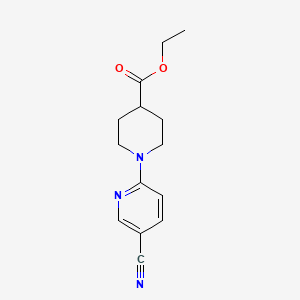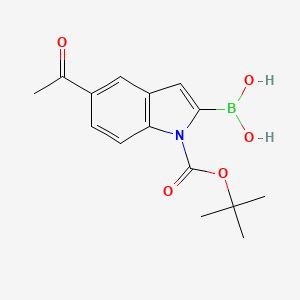
5-Nitrobenzo(a)pyrene
Overview
Description
5-Nitrobenzo(a)pyrene is a nitrated polycyclic aromatic hydrocarbon. It is a derivative of benzo(a)pyrene, which is known for its presence in coal tar, tobacco smoke, and grilled foods. The nitro group attached to the benzo(a)pyrene structure significantly alters its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzo(a)pyrene typically involves the nitration of benzo(a)pyrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.
Reaction Conditions:
Reagents: Benzo(a)pyrene, concentrated nitric acid, concentrated sulfuric acid
Temperature: 0-5°C
Reaction Time: Several hours, depending on the desired yield and purity
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzo(a)pyrene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: The compound can be oxidized under strong conditions, leading to the formation of quinones and other oxidized derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Tin(II) chloride, hydrochloric acid, room temperature
Oxidation: Potassium permanganate, acidic or basic conditions, elevated temperatures
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions
Major Products
Reduction: 5-Aminobenzo(a)pyrene
Oxidation: Various quinones and oxidized polycyclic aromatic hydrocarbons
Substitution: Derivatives with different functional groups replacing the nitro group
Scientific Research Applications
5-Nitrobenzo(a)pyrene is used in various fields of scientific research:
Chemistry: It serves as a model compound for studying the reactivity of nitrated polycyclic aromatic hydrocarbons.
Biology: Researchers investigate its interactions with biological molecules, such as DNA and proteins, to understand its mutagenic and carcinogenic properties.
Medicine: Studies focus on its potential role in cancer development and its effects on cellular processes.
Industry: It is used in the development of materials and chemicals that require specific polycyclic aromatic hydrocarbon structures.
Mechanism of Action
The biological effects of 5-Nitrobenzo(a)pyrene are primarily due to its ability to form reactive intermediates that can interact with cellular components. The nitro group can be metabolically activated to form nitroso and hydroxylamine derivatives, which can bind to DNA and proteins, leading to mutations and cellular damage. These interactions are mediated through various molecular pathways, including the activation of cytochrome P450 enzymes.
Comparison with Similar Compounds
5-Nitrobenzo(a)pyrene can be compared with other nitrated polycyclic aromatic hydrocarbons, such as:
- 6-Nitrobenzo(a)pyrene
- 1-Nitropyrene
- 3-Nitrofluoranthene
Uniqueness
The position of the nitro group in this compound influences its reactivity and biological effects. Compared to other nitrated polycyclic aromatic hydrocarbons, it may exhibit different levels of mutagenicity and carcinogenicity, making it a unique compound for specific research applications.
Would you like more details on any specific section?
Properties
IUPAC Name |
5-nitrobenzo[a]pyrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO2/c22-21(23)18-11-14-6-3-5-12-8-9-16-15-7-2-1-4-13(15)10-17(18)20(16)19(12)14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCWZYOGNPJKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(=CC5=CC=CC(=C54)C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178768 | |
| Record name | Benzo(a)pyrene, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24027-83-6 | |
| Record name | Benzo(a)pyrene, 5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024027836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




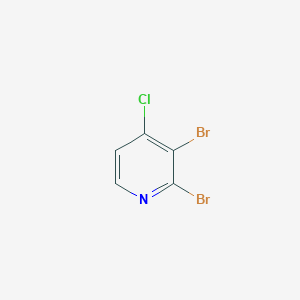
![(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B12108589.png)


![7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12108596.png)

![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)
